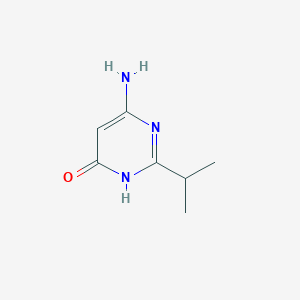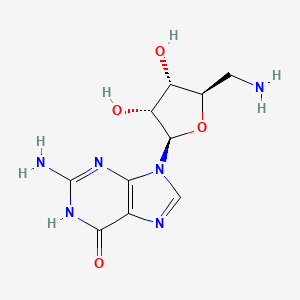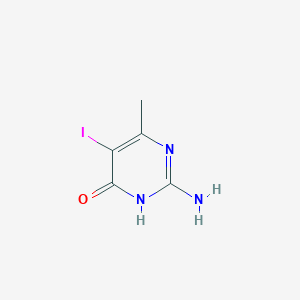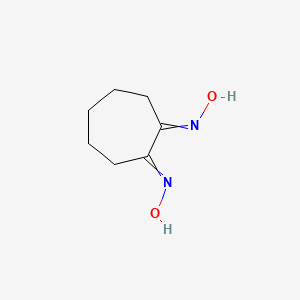
6-Amino-2-isopropylpyrimidin-4-ol
Vue d'ensemble
Description
“6-Amino-2-isopropylpyrimidin-4-ol” is a chemical compound with potential applications in scientific research. It is also known as “2-Amino-6-isopropylpyrimidin-4-ol” and has a molecular weight of 153.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-2-isopropylpyrimidin-4-ol” include a molecular weight of 153.18 . More specific properties such as solubility, melting point, and boiling point are not provided in the search results.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, including compounds with a combination of pyrimidine and oxadiazole rings, were synthesized and showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin (Yengoyan et al., 2019).
Molecular Analysis and Docking Studies
A study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione involved molecular conformational analysis, vibrational spectral analysis, and molecular dynamics and docking studies. The research explored the molecule's electronic structure, reactivity, and degradation properties, providing insights into electrophile attacking sites and intra-molecular non-covalent interactions (Al-Omary et al., 2017).
Medicinal Chemistry
In the field of medicinal chemistry, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been designed as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This includes studies on the molecular structures and synthesis processes relevant to these compounds (Gangjee et al., 2009).
Supramolecular Structures
Research on supramolecular structures of various pyrimidine derivatives, including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing. These studies provide significant insights into nucleic acid structures and their functions (Cheng et al., 2011).
Synthetic Strategies
Developing new synthetic strategies for a range of pyrimidine derivatives, such as 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl, has been explored. These methods enabled the introduction of various amino groups and resulted in compounds exhibiting high levels of antiangiogenic and antitumor activities (Kim et al., 2014).
Propriétés
IUPAC Name |
4-amino-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLSQGHDGQZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-isopropylpyrimidin-4-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)